molecular formula C18H26ClNO2 B1204152 Pranolium chloride CAS No. 42879-47-0

Pranolium chloride

Cat. No.: B1204152
CAS No.: 42879-47-0
M. Wt: 323.9 g/mol
InChI Key: LJZCWOISXLZEEU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pranolium chloride is a quaternary ammonium compound derived from propranolol. It is known for its potential anti-arrhythmic properties, making it a subject of interest in pharmacological research. Unlike propranolol, this compound does not exhibit beta-blocking or local anesthetic properties, which makes it unique in its class .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pranolium chloride is synthesized through the quaternization of propranolol. The process involves the reaction of propranolol with methyl chloride in the presence of a suitable solvent, typically under reflux conditions. The reaction yields this compound as a crystalline solid.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through recrystallization or other suitable purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Pranolium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Pranolium chloride has several scientific research applications, including:

Mechanism of Action

Pranolium chloride exerts its effects primarily through its action on cardiac tissues. It is believed to modulate ion channels and receptors involved in cardiac rhythm regulation. The exact molecular targets and pathways are still under investigation, but it is known to affect the electrophysiological properties of cardiac cells, thereby exerting its anti-arrhythmic effects .

Comparison with Similar Compounds

    Propranolol: A well-known beta-blocker with local anesthetic properties.

    Dimethyl Propranolol: Another derivative of propranolol with different pharmacological properties.

Comparison:

    Pranolium Chloride vs. Propranolol: Unlike propranolol, this compound does not exhibit beta-blocking or local anesthetic properties, making it unique in its class.

    This compound vs. Dimethyl Propranolol: this compound is a quaternary ammonium compound, whereas dimethyl propranolol is not.

This compound’s unique properties and potential applications make it a valuable compound for scientific research and industrial applications. Its distinct mechanism of action and chemical behavior set it apart from other similar compounds, highlighting its significance in the field of pharmacology and chemistry.

Properties

CAS No.

42879-47-0

Molecular Formula

C18H26ClNO2

Molecular Weight

323.9 g/mol

IUPAC Name

(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethyl-propan-2-ylazanium;chloride

InChI

InChI=1S/C18H26NO2.ClH/c1-14(2)19(3,4)12-16(20)13-21-18-11-7-9-15-8-5-6-10-17(15)18;/h5-11,14,16,20H,12-13H2,1-4H3;1H/q+1;/p-1

InChI Key

LJZCWOISXLZEEU-UHFFFAOYSA-M

SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O.[Cl-]

Canonical SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O.[Cl-]

42879-47-0

Related CAS

50643-33-9 (Parent)

Synonyms

dimethylpropranolol
N,N-dimethyl-1-isopropylamino-3-(1-naphthyloxy)propan-2-ol
N,N-dimethylpropranolol
pranolium
pranolium chloride
pranolium iodide
pranolium iodide, (+-)-isomer
SC 27761
UM 272
UM-272

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.